molecular formula C35H49N3O9 B162493 Diffusomycin CAS No. 136360-48-0

Diffusomycin

Cat. No. B162493
M. Wt: 655.8 g/mol
InChI Key: ZZNSFVQRQDZGGX-KXXCBVSKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diffusomycin is a peptide antibiotic that was first isolated from the culture broth of Streptomyces caelestis in 1971. It belongs to the class of lantibiotics, which are characterized by the presence of unusual amino acids, such as lanthionine and β-methyllanthionine, in their structure. Diffusomycin has been found to exhibit potent antibacterial activity against a wide range of Gram-positive bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis.

Scientific Research Applications

Antibiotic Potential and Treatment Efficacy

Diffusomycin, like fosfomycin, has seen renewed interest in the scientific community due to the scarcity of new antimicrobial agents. Fosfomycin, for instance, has been effectively used for treating a variety of infections caused by gram-positive and gram-negative bacteria. This includes pneumonia, osteomyelitis, meningitis, surgical infections, and more, often achieving high rates of patient cure and improvement. It has also been compared favorably with other antibiotics in perioperative prophylaxis trials, especially in colorectal surgery. The broad-spectrum effectiveness of fosfomycin might suggest similar potential for diffusomycin, warranting further research on its in vitro antimicrobial activity, especially against multidrug-resistant pathogens (Falagas et al., 2008).

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetics and pharmacodynamics of drugs like diffusomycin is crucial for their effective application in systemic infections. Fosfomycin, for example, is known for its excellent tissue distribution, reaching therapeutic concentrations in critical body sites including the lungs, bone, and cerebrospinal fluid. Its ability to combat biofilms and exhibit immunomodulatory effects makes it a potentially valuable agent for systemic infections. These properties, along with its synergistic effects when used in combination with other antibiotics, highlight the importance of exploring similar drugs like diffusomycin for varied clinical applications (Roussos et al., 2009).

properties

CAS RN

136360-48-0

Product Name

Diffusomycin

Molecular Formula

C35H49N3O9

Molecular Weight

655.8 g/mol

IUPAC Name

(4Z,6Z,8E)-3-hydroxy-N-[(2E,4E,7R,9S)-6-hydroxy-9-[(7R,8S)-8-hydroxy-5,7-dimethyl-3,6-dioxo-2-oxa-5-azaspiro[3.4]octan-8-yl]-9-methoxy-7-methylnona-2,4-dienyl]-2,2,4-trimethyl-10-(1,3-oxazol-5-yl)deca-4,6,8-trienamide

InChI

InChI=1S/C35H49N3O9/c1-23(15-11-8-9-12-16-26-20-36-22-47-26)29(40)33(4,5)31(42)37-18-14-10-13-17-27(39)24(2)19-28(45-7)35(44)25(3)30(41)38(6)34(35)21-46-32(34)43/h8-15,17,20,22,24-25,27-29,39-40,44H,16,18-19,21H2,1-7H3,(H,37,42)/b11-8-,12-9+,14-10+,17-13+,23-15-/t24-,25+,27?,28+,29?,34?,35-/m1/s1

InChI Key

ZZNSFVQRQDZGGX-KXXCBVSKSA-N

Isomeric SMILES

C[C@H]1C(=O)N(C2([C@@]1([C@H](C[C@@H](C)C(/C=C/C=C/CNC(=O)C(C)(C)C(/C(=C\C=C/C=C/CC3=CN=CO3)/C)O)O)OC)O)COC2=O)C

SMILES

CC1C(=O)N(C2(C1(C(CC(C)C(C=CC=CCNC(=O)C(C)(C)C(C(=CC=CC=CCC3=CN=CO3)C)O)O)OC)O)COC2=O)C

Canonical SMILES

CC1C(=O)N(C2(C1(C(CC(C)C(C=CC=CCNC(=O)C(C)(C)C(C(=CC=CC=CCC3=CN=CO3)C)O)O)OC)O)COC2=O)C

synonyms

3-hydroxy-N-(6-hydroxy-9-(8-hydroxy-5,7-dimethyl-1,6-dioxo-2-oxa-5-azaspiro(3.4)oct-8-yl)-9-methoxy-7-methyl-2,4-nonadienyl)-2,2,4-trimethyl-10-(5-oxazolyl)-4,6,8-decatrienamide
diffusomycin
oxazolomycin
oxazolomycin A
oxazolomycin of diffusomycin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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